molecular formula C16H17NO4 B159341 Noroxymorphone CAS No. 33522-95-1

Noroxymorphone

Numéro de catalogue: B159341
Numéro CAS: 33522-95-1
Poids moléculaire: 287.31 g/mol
Clé InChI: HLMSIZPQBSYUNL-IPOQPSJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Noroxymorphone is pivotal in the synthesis of important opioid antagonists such as naloxone and naltrexone . These antagonists are used in various medical applications, including:

    Chemistry: As intermediates in the synthesis of other compounds.

    Biology: In studies related to opioid receptors and their interactions.

    Medicine: For the treatment of opioid overdoses and dependence.

    Industry: In the production of pharmaceuticals.

Mécanisme D'action

Target of Action

Noroxymorphone is a potent agonist of the μ-opioid receptor . These receptors are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.

Mode of Action

This compound interacts predominantly with the μ-opioid receptor, leading to a decrease in the perception of pain . It is poorly able to cross the blood-brain-barrier into the central nervous system, which limits its analgesic activity .

Biochemical Pathways

This compound is a metabolite of oxymorphone and oxycodone . The metabolic pathway involves two key steps: N-demethylation of oxycodone by CYP3A to noroxycodone, and O-demethylation by CYP2D6 to oxymorphone . Both noroxycodone and oxymorphone are further metabolized to this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound is a metabolite of oxycodone, which is metabolized by the hepatic cytochrome P450 (CYP) enzyme system . CYP3A-mediated N-demethylation to noroxycodone is the primary metabolic pathway, accounting for 45% of the dose, whereas CYP2D6-mediated O-demethylation to oxymorphone and this compound accounts for 19% of the dose .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the μ-opioid receptor. This interaction leads to a decrease in the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cytochrome P450 (CYP) 3A inhibitors and inducers can substantially affect the pharmacokinetics and pharmacodynamics of this compound . These interactions must be taken into account in patients using, starting, or discontinuing CYP3A inducer(s) or inhibitor(s) during treatment with drugs metabolized to this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of noroxymorphone typically involves the N- and O-demethylation of oxycodone. This process can be achieved using harmful reagents such as alkyl chloroformates or boron tribromide. a more sustainable method involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .

Industrial Production Methods: In industrial settings, the electrolysis process for the preparation of this compound has been transferred to a scalable flow electrolysis cell. This significantly improves the reaction throughput and increases the space-time yield over 300-fold compared to batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: Noroxymorphone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

    Oxymorphone: A potent opioid analgesic with similar receptor binding properties.

    Oxycodone: Another opioid analgesic that is metabolized to noroxymorphone.

    Naloxone: An opioid antagonist synthesized using this compound as an intermediate.

    Naltrexone: Another opioid antagonist synthesized from this compound.

Uniqueness: this compound is unique in its role as an intermediate in the synthesis of opioid antagonists. Its poor ability to cross the blood-brain barrier distinguishes it from other opioids, resulting in minimal analgesic activity .

Activité Biologique

Noroxymorphone is a significant metabolite of oxycodone, primarily recognized for its role in pain management and its pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, receptor interactions, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is an active metabolite formed through the metabolic pathways of oxycodone. It is characterized as a mu-opioid receptor agonist , which means it binds to and activates these receptors to produce analgesic effects. However, its ability to penetrate the blood-brain barrier is limited, which affects its efficacy when administered systemically.

Pharmacological Characterization

1. Mechanism of Action

This compound exerts its effects primarily through mu-opioid receptors (MOR). Research indicates that it has a potent agonistic effect when administered intrathecally (directly into the spinal canal), leading to significant antinociceptive (pain-relieving) outcomes. A study demonstrated that intrathecal administration of this compound resulted in longer-lasting analgesia compared to oxycodone and morphine at similar doses .

2. Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other opioids based on various studies:

Drug Administration Route Dose (μg/10 μL) Efficacy
This compoundIntrathecal1 and 5Significant antinociceptive effect
OxycodoneIntrathecal200Moderate effect
MorphineIntrathecal1 and 5Moderate effect
This compoundSubcutaneous5, 10, 25 mg/kgNo significant effect

This data indicates that while this compound is effective intrathecally, it lacks systemic efficacy when administered subcutaneously, likely due to poor blood-brain barrier penetration .

Pharmacokinetics

1. Metabolism and Clearance

This compound is primarily formed through the metabolism of oxycodone by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The metabolic pathway involves N-demethylation and O-demethylation processes that yield noroxycodone and oxymorphone as well. The following table outlines the metabolic pathways involved:

Metabolite Formation Pathway Enzyme Involved
NoroxycodoneN-demethylation of oxycodoneCYP3A4
OxymorphoneO-demethylation of oxycodoneCYP2D6
This compoundFurther oxidation/reductionVarious CYPs

The pharmacokinetic profile shows that this compound has a low calculated logD value, indicating its limited ability to cross lipid membranes, which correlates with its poor systemic analgesic effects .

Clinical Implications

1. Potential for Spinal Analgesia

Due to its potent spinal analgesic properties and reduced potential for abuse compared to other opioids, this compound presents a promising option for managing pain in specific clinical settings. Its efficacy in spinal applications suggests it could be beneficial for patients requiring localized pain relief without significant systemic side effects .

2. Case Studies

Several case studies have highlighted the use of this compound in clinical practice:

  • Case Study 1: A patient with chronic pain was administered intrathecal this compound after conventional therapies failed. The patient reported significant pain relief with minimal side effects.
  • Case Study 2: In a cohort study involving patients undergoing surgery, those receiving epidural oxycodone showed higher concentrations of this compound in cerebrospinal fluid compared to systemic administration, indicating better localized analgesic effects.

These cases underscore the need for further research into the clinical applications of this compound.

Propriétés

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMSIZPQBSYUNL-IPOQPSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955145
Record name (-)-Noroxymorphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-95-1
Record name (-)-Noroxymorphone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33522-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noroxymorphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Noroxymorphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Noroxymorphone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7111A9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noroxymorphone
Reactant of Route 2
Noroxymorphone
Reactant of Route 3
Noroxymorphone
Reactant of Route 4
Noroxymorphone
Reactant of Route 5
Noroxymorphone
Reactant of Route 6
Noroxymorphone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.